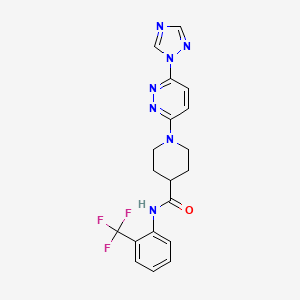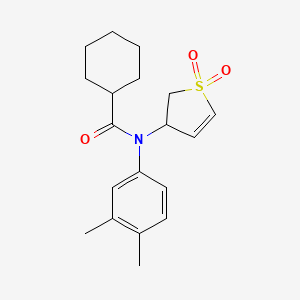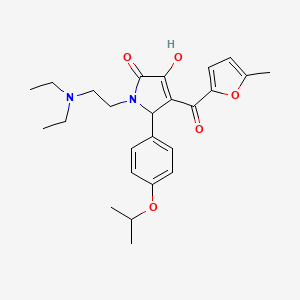![molecular formula C18H21N5O2 B2967338 N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359065-48-7](/img/structure/B2967338.png)
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is an intriguing compound due to its diverse applications in various fields of scientific research and industry. It belongs to the class of quinoxaline derivatives, which are known for their significant biological activities. This compound's unique structure enables it to interact with various biological targets, making it a valuable subject of study.
作用机制
Target of Action
The primary target of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is DNA . This compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its biological activity, particularly its anticancer properties .
Mode of Action
This compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the processes of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound’s intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Its ability to intercalate dna suggests that it may have good cellular permeability, which could potentially enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . By intercalating DNA, the compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of new anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules, such as proteins or other DNA-binding compounds, can also influence its action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the cyclization of appropriate precursors. One common route includes the condensation of cyclohexylamine with a quinoxaline derivative followed by triazole ring formation. The reaction conditions often require the use of a solvent like ethanol and a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and catalysts to ensure higher yields and lower production costs. Purification methods such as crystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form more complex structures.
Reduction: : Reduction reactions can lead to the formation of different quinoxaline derivatives.
Substitution: : This compound can participate in substitution reactions where different functional groups replace specific hydrogen atoms.
Common Reagents and Conditions
The reactions typically involve reagents such as sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions vary based on the reaction but usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Depending on the reaction, major products can include various quinoxaline derivatives and triazoloquinoxaline compounds with modified functional groups. These products often retain the core structure of the original compound but exhibit different chemical properties and biological activities.
科学研究应用
Chemistry
In chemistry, N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its potential to modulate biological pathways and its effectiveness as a therapeutic agent.
Medicine
Medical research has explored the compound's potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its ability to interact with various molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
相似化合物的比较
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique compared to similar compounds due to its specific structure, which confers distinct chemical and biological properties. Similar compounds include other quinoxaline derivatives and triazoloquinoxaline compounds, which may share some biological activities but differ in their overall efficacy and specificity. The uniqueness of this compound lies in its cyclohexyl and triazoloquinoxaline moieties, which contribute to its distinctive properties.
By understanding the synthesis, reactivity, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields and uncover new uses for this fascinating molecule. If you have any more questions or need further details, let me know. I'm here to help!
属性
IUPAC Name |
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVEMQFVQZIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2967256.png)

![Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2967259.png)

![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2967268.png)

![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)
![Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967272.png)
![N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2967273.png)
![1-[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2967275.png)
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)
